3-Bromo-4-methoxybenzaldehyde

Catalog No.
S663219
CAS No.
34841-06-0
M.F
C8H7BrO2
M. Wt
215.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-methoxybenzaldehyde

CAS Number

34841-06-0

Product Name

3-Bromo-4-methoxybenzaldehyde

IUPAC Name

3-bromo-4-methoxybenzaldehyde

Molecular Formula

C8H7BrO2

Molecular Weight

215.04 g/mol

InChI

InChI=1S/C8H7BrO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3

InChI Key

QMPNFQLVIGPNEI-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C=O)Br

Synonyms

3-Bromo-4-methoxybenzaldehyde; 3-Bromo-p-anisaldehyde; NSC 158162

Canonical SMILES

COC1=C(C=C(C=C1)C=O)Br

Organic Synthesis Precursor

-Bromo-4-methoxybenzaldehyde serves as a versatile starting material for the synthesis of diverse organic compounds due to its reactive functional groups. Here are some specific examples:

  • Asymmetric synthesis: Researchers have employed 3-bromo-4-methoxybenzaldehyde in the Mukaiyama aldol reaction to generate a novel β-hydroxy-α-amino acid derivative with high enantioselectivity, demonstrating its potential in creating optically active molecules. []
  • Heterocyclic compound synthesis: This compound has been utilized as a key precursor in the synthesis of various heterocyclic compounds, including 2-(3-bromo-4-methoxyphenyl)-5-fluorobenzothiazole and 5-[(Z)-2-(3-bromo-4-methoxyphenyl)vinyl]-1,2-3-trimethoxybenzene. These heterocyclic structures possess diverse functionalities and applications in medicinal chemistry and materials science. [, ]
  • Natural product synthesis: The complex molecule engelhardione, a naturally occurring antibiotic, has been successfully synthesized using 3-bromo-4-methoxybenzaldehyde as a starting material. This highlights the compound's utility in accessing complex natural products with potential therapeutic applications. []
  • Development of new functional molecules: 3-Bromo-4-methoxybenzaldehyde has also been employed in the synthesis of (2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, a molecule with potential applications in the development of new functional materials. []

3-Bromo-4-methoxybenzaldehyde is an organic compound with the molecular formula C8_8H7_7BrO2_2 and a molecular weight of approximately 215.05 g/mol. It features a bromine atom and a methoxy group (-OCH3_3) attached to a benzaldehyde structure, making it a member of the substituted aromatic aldehydes. The presence of the bromine atom at the meta position and the methoxy group at the para position contributes to its unique chemical properties and reactivity.

, including:

  • Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles, such as nitro or acyl groups, under suitable conditions.
  • Nucleophilic Addition: The carbonyl group of the aldehyde can undergo nucleophilic addition reactions, forming alcohols or other derivatives.
  • Condensation Reactions: It can react with amines to form imines or with other aldehydes in condensation reactions.

These reactions highlight its versatility as a building block in organic synthesis.

Research indicates that 3-Bromo-4-methoxybenzaldehyde exhibits biological activity, particularly as an inhibitor of certain enzymes. For instance, it has shown inhibitory effects against imines and has potential applications in medicinal chemistry for developing therapeutic agents . Additionally, its derivatives have been explored for their anti-inflammatory and antimicrobial properties.

Several methods exist for synthesizing 3-Bromo-4-methoxybenzaldehyde:

  • Bromination of 4-Methoxybenzaldehyde: This method involves treating 4-methoxybenzaldehyde with bromine in a suitable solvent, often using catalysts or specific conditions to control the reaction.
  • Mukaiyama Aldol Reaction: This asymmetric synthesis method can produce β-hydroxy-α-amino acid derivatives from 3-bromo-4-methoxybenzaldehyde .
  • Oxidation Reactions: Starting from corresponding alcohols or other precursors, oxidation processes can yield the desired aldehyde.

These methods vary in complexity and yield, allowing chemists to choose based on their specific needs.

3-Bromo-4-methoxybenzaldehyde finds applications in various fields:

  • Organic Synthesis: It serves as a key intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Material Science: Its derivatives are explored for use in developing new materials with specific properties.
  • Research: It is utilized in studies investigating enzyme inhibition and other biological activities.

Interaction studies have focused on understanding how 3-Bromo-4-methoxybenzaldehyde interacts with biological systems. Notably, it has been shown to inhibit certain enzymes, which suggests potential therapeutic applications . These studies often involve evaluating its binding affinity and specificity towards target molecules.

Several compounds share structural similarities with 3-Bromo-4-methoxybenzaldehyde. Notable examples include:

Compound NameMolecular FormulaUnique Features
4-MethoxybenzaldehydeC8_8H8_8OLacks bromine; used as a starting material in synthesis.
3-Chloro-4-methoxybenzaldehydeC8_8H7_7ClOContains chlorine instead of bromine; different reactivity profile.
3-Iodo-4-methoxybenzaldehydeC8_8H7_7IOContains iodine; may exhibit different biological activities.

The uniqueness of 3-Bromo-4-methoxybenzaldehyde lies in its specific halogen substitution pattern and functional groups that influence its reactivity and biological activity compared to these similar compounds.

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (80%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (80%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

34841-06-0

Wikipedia

3-Bromo-4-methoxybenzaldehyde

Dates

Modify: 2023-08-15
Spinnler, H. -E.; Jong, E. de; Mauvais, G.; Semon, E.; Quere, J. -L. le; Production of halogenated compounds by Bjerkandera adusta, Applied Microbiology and Biotechnology, 422-3, 212-221. DOI:10.1007/bf00902719

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